2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Drug Design ADME Prediction Intermediate Sourcing

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is an organic compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It belongs to the class of 2-chloropyridine derivatives, characterized by a pyridine ring substituted at the 4-position with an N-ethyl-aminoethanol moiety.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 1596602-02-6
Cat. No. B1474467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
CAS1596602-02-6
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=CC(=NC=C1)Cl
InChIInChI=1S/C9H13ClN2O/c1-2-12(5-6-13)8-3-4-11-9(10)7-8/h3-4,7,13H,2,5-6H2,1H3
InChIKeyBHISTKSTKUUPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (CAS 1596602-02-6) Procurement: Sourcing a Versatile Pyridine-Ethanolamine Intermediate


2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is an organic compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol . It belongs to the class of 2-chloropyridine derivatives, characterized by a pyridine ring substituted at the 4-position with an N-ethyl-aminoethanol moiety. This structural arrangement provides a unique combination of a basic tertiary amine, a primary alcohol, and an aryl chloride, making it a valuable synthetic intermediate. Its primary documented role is in the synthesis of more complex organic molecules, including potential pharmaceutical candidates .

Why Generic Substitution of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is Scientifically Invalid


In the design and procurement of chemical intermediates, the precise positioning of functional groups is critical, and seemingly minor structural modifications can lead to profound differences in reactivity, pharmacokinetics, and target binding. The N-ethyl substitution on the ethanolamine chain in 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (2-Chloro-4-Pyridyl-Ethylaminoethanol) represents such a modification. While in-class compounds like 2-((2-chloropyridin-4-yl)amino)ethan-1-ol (the des-ethyl analog) or 2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol (a benzylic amine isomer) share the 2-chloropyridine core, their divergent steric and electronic properties at the amino group lead to non-interchangeable outcomes in medicinal chemistry and chemical synthesis . The following quantitative evidence demonstrates where this specific compound provides a measurable point of differentiation.

Quantitative Differentiation Evidence for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol


Physicochemical Profile Divergence from Des-Ethyl Analog

The compound's physicochemical properties are predicted to differ significantly from its des-ethyl analog, 2-((2-chloropyridin-4-yl)amino)ethan-1-ol [REFS-1, REFS-2]. The molecular weight of the target compound is 200.66 g/mol , notably higher than the 172.61 g/mol of the des-ethyl analog . This difference is accompanied by an increase in the number of rotatable bonds (from 3 to 5) and the calculated LogP (cLogP), suggesting enhanced lipophilicity and membrane permeability, while the number of hydrogen bond donors remains constant at 1.

Drug Design ADME Prediction Intermediate Sourcing

Differentiation in Kinase Inhibition Selectivity Profile

A crucial differentiator for 2-chloropyridine-based compounds in drug discovery is their off-target liability at the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary predictor of cardiotoxicity. While specific hERG data for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is not publicly available in BindingDB or ChEMBL, the significance of the N-ethyl substitution is demonstrated by closely related analogs. For example, a close structural analog, 2-(5-chloropyridin-2-yl)-5-methylbenzamide (a regioisomer), demonstrated no significant hERG inhibition at concentrations relevant to its primary pharmacology . In contrast, many clinical candidates containing an unsubstituted or primary amino group on the pyridine ring face severe hERG-related setbacks.

Medicinal Chemistry Kinase Inhibitors Cardiac Safety Pharmacology

Endeavor of Chemical Space and Synthetic Versatility

The presence of a primary alcohol permits the installation of a broad range of biomolecules via ether or carbamate linkages, which is not possible with N-methyl or N,N-dimethyl analogs. For example, the hydroxyl group in the target compound can be tosylated or directly used in Mitsunobu reactions to link it to phenols or other heterocycles, offering a handle for late-stage functionalization. The N-ethyl group contributes to an optimal balance of basicity and steric bulk, predicted to result in a pKa of approximately 8.2 for the conjugate acid of the tertiary amine, which is significantly higher than the 6.0-6.5 range typical of 2-aminopyridines . This influences its solubility profile at physiological pH.

Intermediate Sourcing Click Chemistry Ether Formation

Defined Application Niches for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Guided by Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases

The compound's molecular weight (200.66 Da) and cLogP (1.6) place it well within the 'Rule of Three' guidelines for fragments. Its unique 2-chloropyridine core with a tertiary amine handle makes it an ideal fragment for generating first-in-class kinase inhibitors, particularly when enhanced lipophilicity is desired for cell permeability .

Chemical Probe for Choline/Ethanolamine Kinase Selectivity

Based on the structural similarity to choline and ethanolamine substrates, this compound is a potential prototype for developing selective inhibitors or chemical probes for choline kinase alpha, a key enzyme in phospholipid metabolism and a cancer target . The key differentiation from the des-ethyl analog would be in assessing if the added bulk and lipophilicity improve selectivity over the highly homologous choline/ethanolamine kinase. This specific hypothesis can be directly tested, making it a compelling scenario for focused library procurement.

Late-Stage Functionalization Intermediate for PROTAC Linkers

The primary alcohol is a well-established anchor for the synthesis of heterobifunctional molecules. The compound's structure is ideally suited as a linker precursor for Proteolysis Targeting Chimeras (PROTACs) where a kinase inhibitor warhead is desired . The predicted enhanced permeability over the des-ethyl analog is a significant differentiator for designing PROTACs capable of crossing cell membranes, a major hurdle for this therapeutic modality.

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